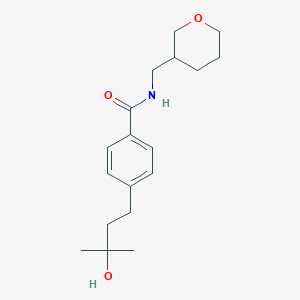

![molecular formula C24H17N5O2 B5500506 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide](/img/structure/B5500506.png)

2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of compounds related to 2-(4-oxo-3(4H)-quinazolinyl)-N-[3-(2-quinoxalinyl)phenyl]acetamide involves complex chemical reactions, including the aminolysis of activated acids and alkylation of potassium salts. One study describes the synthesis of novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides, which shares structural similarities, through aminolysis and alkylation processes (Berest et al., 2011).

Molecular Structure Analysis

The determination of molecular structures of these compounds utilizes advanced spectroscopic techniques, including NMR and mass spectrometry. The study by Berest et al. (2011) illustrates this approach, determining structures through 1H, 13C NMR, LC-MS, and EI-MS analysis. This detailed analysis is crucial for understanding the compound's potential interactions and functions at the molecular level.

Chemical Reactions and Properties

Chemical properties of compounds in this family are characterized by their interactions and reactions, such as the ability to undergo aminolysis and alkylation. The synthesis pathways involve specific reagents like thionyl chloride or carbonyldiimidazole, highlighting the compound's reactivity and potential for derivatization (Berest et al., 2011).

科学的研究の応用

Antimicrobial and Antiprotozoal Activities

- In vitro and in vivo assessment: A series of N-(substituted-phenyl)-2-[5-(quinoxalin-2-yloxymethyl)-[1,3,4] oxadiazol-2-ylsulfanyl]-acetamides were synthesized and evaluated for their antimicrobial and antiprotozoal activities. The lead compound showed promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities in comparison with reference drugs (Patel et al., 2017).

Anticancer Activities

- Synthesis and biological activity analysis: Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized, with compound 4.10 showing significant anticancer activity, particularly against non-small cell lung and CNS cancer cell lines (Berest et al., 2011).

Histamine H4 Receptor Inverse Agonism

- Scaffold hopping approach: A series of quinazoline-containing compounds were identified as potent human histamine H4 receptor (H4R) inverse agonists. These compounds also showed affinity for the human histamine H1 receptor, making them potential dual-action H1R/H4R ligands with therapeutic benefits (Smits et al., 2008).

Novel Syntheses and Cytotoxicity

- Synthesis with thiazole and thiadiazole fragments: A series of N-R-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazolin-6-yl)thio]acetamides were synthesized, with compound 3.1 showing significant anticancer activity against colon cancer, melanoma, and ovarian cancer cell lines (Kovalenko et al., 2012).

特性

IUPAC Name |

2-(4-oxoquinazolin-3-yl)-N-(3-quinoxalin-2-ylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H17N5O2/c30-23(14-29-15-26-19-9-2-1-8-18(19)24(29)31)27-17-7-5-6-16(12-17)22-13-25-20-10-3-4-11-21(20)28-22/h1-13,15H,14H2,(H,27,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOFOZKHGEBNXPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H17N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-Oxo-3(4H)-quinazolinyl]-N~1~-[3-(2-quinoxalinyl)phenyl]acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![oxo{[4-(1-piperidinylsulfonyl)phenyl]amino}acetic acid](/img/structure/B5500427.png)

![ethyl 2-[(5-bromo-2-furyl)methylene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5500429.png)

![N-{2-[4-(2-furoyl)-1-piperazinyl]-2-oxoethyl}-2-phenylacetamide](/img/structure/B5500450.png)

![[1-({methyl[1-methyl-6-(3-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}methyl)cyclopentyl]methanol](/img/structure/B5500453.png)

![1,3-dioxo-2-[4-(3-oxo-3-phenyl-1-propen-1-yl)phenyl]-5-isoindolinecarboxylic acid](/img/structure/B5500454.png)

![methyl 2-(5-{3-chloro-5-methoxy-4-[(3-methylbenzyl)oxy]benzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B5500456.png)

![rel-(4aS,8aR)-6-(2,5-dimethyl-3-furoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5500458.png)

![2-{3-[4-(2-fluorophenyl)-1-piperazinyl]-1-piperidinyl}-2-oxoethanol](/img/structure/B5500485.png)

![7-propyl-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B5500489.png)

![N-[2-(2-chlorophenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5500497.png)

![4-{5-[4-(6-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxopentanoyl}-2-piperazinone](/img/structure/B5500498.png)

![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B5500503.png)